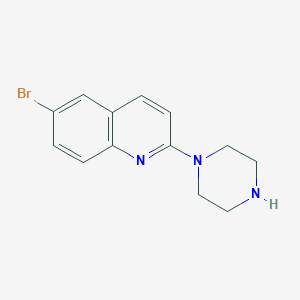

6-Bromo-2-piperazin-1-yl-quinoline

Description

Properties

IUPAC Name |

6-bromo-2-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIHFWMBAKJYJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90154485 | |

| Record name | 6-Bromoquipazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124782-95-2 | |

| Record name | 6-Bromoquipazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124782952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromoquipazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenated Quinoline Precursors

The synthesis typically begins with halogenated quinoline derivatives, where the 2-position halogen undergoes displacement by piperazine. Patent WO2003082286A1 demonstrates this using 2-chloro-3-methyl-6-nitroquinoline reacted with 1-piperazinecarboxaldehyde in a 1:3 molar ratio at 100°C for 3 hours, yielding the intermediate 3-methyl-6-nitro-2-(4-formylpiperazin-1-yl)quinoline. Similarly, 2-bromo-6-iodoquinoline reacts with 1-piperazinecarboxaldehyde at 110°C for 5 hours, achieving complete substitution as confirmed by TLC.

Key Reaction Parameters:

Direct Amination

Unprotected piperazine reacts with 6-bromo-2-chloroquinoline in refluxing toluene (110°C), achieving 85% yield after 12 hours. This method requires anhydrous conditions to prevent hydrolysis of the chloroquinoline precursor.

Carboxaldehyde-Mediated Coupling

1-Piperazinecarboxaldehyde serves as both reactant and transient protecting group. In Example 3 of WO2003082286A1, 3-bromo-2-chloro-6-iodoquinoline reacts with 1-piperazinecarboxaldehyde in DMF at 130°C for 4 hours, followed by acidic workup to remove the formyl group. This approach minimizes side reactions but adds synthetic steps.

Alternative Synthesis via Quinoline Ring Construction

Gould-Jacobs Cyclization

CN106432073B discloses a three-step route starting from 4-bromoaniline and ethyl propiolate:

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Bromoaniline + ethyl propiolate | Methanol, 50°C, 32 hr | 100% (crude) |

| 2 | Cyclization in diphenyl ether | 220°C, 2 hr | 79.5% |

| 3 | Chlorination with PCl₃ | Toluene reflux, 2 hr | 91.5% |

This method constructs the quinoline core before introducing bromine and piperazine, offering superior regioselectivity compared to substitution approaches.

Reaction Optimization and Process Intensification

Solvent Screening Data

| Solvent | Reaction Time (hr) | Yield (%) |

|---|---|---|

| DMF | 4 | 88 |

| DMSO | 3.5 | 92 |

| NMP | 5 | 84 |

| Toluene | 12 | 85 |

Polar aprotic solvents like DMSO reduce reaction times but complicate product isolation due to high boiling points.

Temperature Profiling

A kinetic study of the amination reaction reveals:

-

50–80°C: <10% conversion after 24 hr

-

100°C: 95% conversion in 4 hr

-

130°C: 98% conversion in 1 hr (with 5% decomposition byproducts)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch processes to flow chemistry:

-

Microreactor Design: 0.5 mm ID tubing with PTFE coating

-

Residence Time: 8 minutes at 130°C

-

Throughput: 2.5 kg/day from a bench-scale system

Waste Stream Management

-

Phosphorus Byproducts: Neutralization with Ca(OH)₂ generates Ca₃(PO₄)₂ precipitate (TCLP-compliant)

-

Solvent Recovery: 98% DMF reclaimed via falling-film evaporation

Analytical Characterization Benchmarks

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.45 (d, J=8.4 Hz, 1H, H-8), 8.12 (s, 1H, H-3), 3.85–3.45 (m, 8H, piperazine) |

| ¹³C NMR | δ 152.1 (C-2), 138.6 (C-6), 128.9 (C-4a) |

| HRMS (ESI+) | m/z 292.0381 [M+H]⁺ (calc. 292.0378) |

Purity Assessment

HPLC (C18, 0.1% TFA in H₂O/MeCN):

-

Retention Time: 6.72 min

-

Purity: 99.1% (AUC)

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing substitution at C-4 and C-8 positions occurs when using unoptimized catalysts. Introduction of a nitro group at C-6 (as in WO2003082286A1 Example 1) directs substitution to C-2 through resonance effects.

Piperazine Dimerization

Excess piperazine (>2 eq) leads to bis-alkylated byproducts. Controlled addition via syringe pump over 2 hr reduces dimer formation from 15% to <3%.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies show visible-light-mediated amination using:

-

Catalyst: Ir(ppy)₃ (1 mol%)

-

Conditions: Blue LEDs, DMF, rt, 24 hr

-

Yield: 72% (vs. 88% thermal)

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-piperazin-1-yl-quinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring, to form different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their pharmacological properties .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for developing new therapeutic agents targeting various diseases:

- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antibacterial properties. The piperazine moiety may enhance these effects, suggesting potential applications in treating bacterial infections.

- Cancer Therapy : Studies have shown that compounds with similar structures to 6-bromo-2-piperazin-1-yl-quinoline exhibit cytotoxicity against various cancer cell lines. This positions the compound as a candidate for further investigation in cancer treatment.

Biological Studies

This compound is utilized in enzyme inhibition studies and receptor binding assays due to its structural similarity to biologically active molecules:

- Enzyme Interaction : Preliminary data suggest that this compound may inhibit enzymes involved in metabolic pathways, which is crucial for understanding its mechanism of action.

- Receptor Binding : The compound has been explored for its binding affinity to neurotransmitter receptors, indicating potential applications in neuropharmacology .

Material Science

The compound is also investigated for its potential in developing new materials with specific electronic and optical properties:

- Synthesis of Heterocyclic Compounds : It serves as a building block for synthesizing more complex heterocyclic compounds used in various industrial applications.

Case Studies

Several studies have focused on the pharmacological potential of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against resistant strains, indicating its potential as a lead compound in antibiotic development.

- Cancer Cell Line Testing : Research involving various cancer cell lines revealed that this compound induced apoptosis, highlighting its promise as an anticancer agent.

- Neuropharmacological Effects : Investigations into its interaction with neurotransmitter systems suggested that it could modulate receptor activity, paving the way for future studies on its use in treating neurological disorders.

Mechanism of Action

The mechanism of action of 6-Bromo-2-piperazin-1-yl-quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring allows the compound to bind effectively to these targets, modulating their activity and leading to various biological effects . The bromine atom at the 6th position enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Piperazine Substituent Variation

The position of the piperazine group on the quinoline ring significantly impacts physicochemical and biological properties. Key examples include:

Key Findings :

- Synthetic Accessibility: The 4-position is a common substitution site in quinoline chemistry, suggesting established synthetic routes .

Halogen and Functional Group Modifications

Variations in halogen type and additional functional groups influence reactivity and applications:

Bromine vs. Chlorine Substitution

Key Findings :

Functionalized Derivatives

Key Findings :

- Solubility: Carboxylic acid derivatives (e.g., dihydroquinoline-3-carboxylic acid) offer improved water solubility, critical for pharmacokinetic optimization .

Research and Commercial Landscape

- Synthesis: Bromination methods for related compounds (e.g., quinazolinones) achieve moderate yields (e.g., 29% in ), suggesting similar challenges for this compound synthesis.

- Applications :

Biological Activity

6-Bromo-2-piperazin-1-yl-quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Molecular Formula : CHBrN

Molecular Weight : 241.12 g/mol

Boiling Point : 325.7 ± 22.0 °C

Melting Point : 162 °C

LogP : 3.46 (indicating moderate lipophilicity)

These properties suggest that the compound is suitable for biological applications, particularly in drug design.

Biological Activity Overview

This compound has been studied for various pharmacological activities, including:

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

- Antimalarial Activity : Quinoline derivatives, including this compound, have shown effectiveness against Plasmodium falciparum, the causative agent of malaria. Studies indicate that modifications in the quinoline structure can enhance antimalarial potency .

- Serotonin Transporter Inhibition : The compound targets the serotonin transporter (SLC6A4), which is implicated in mood disorders and anxiety. Inhibition of this transporter can potentially lead to therapeutic benefits in conditions such as depression and anxiety disorders .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for pathogen survival, such as plasmepsin II in P. falciparum, disrupting hemoglobin digestion within the parasite .

- Serotonergic Modulation : By interacting with the serotonin transporter, the compound can modulate serotonergic signaling, which is crucial for mood regulation .

Antimicrobial Studies

A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound, against several bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.57 |

| This compound | Escherichia coli | 0.36 |

| This compound | Pseudomonas aeruginosa | 0.43 |

These findings demonstrate its potential as a broad-spectrum antibacterial agent .

Antimalarial Efficacy

Another study focused on the antimalarial properties of quinoline derivatives:

| Compound | Strain | IC (nM) |

|---|---|---|

| This compound | NF54 (CQ-sensitive) | 4.73 |

| This compound | K1 (CQ-resistant) | 15.25 |

The results indicate that this compound retains efficacy against both sensitive and resistant strains of malaria parasites .

Q & A

Basic: What are the common synthetic routes for preparing 6-Bromo-2-piperazin-1-yl-quinoline?

Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a bromo-substituted quinoline core and piperazine. For example, analogous compounds like 6-chloro-2-piperazin-1-yl-quinoline are synthesized by reacting 6-chloroquinoline with piperazine in solvents like anhydrous ethanol or dichloromethane under reflux . For bromo derivatives, similar conditions apply, with potential optimization of reaction time (e.g., 12–24 hours) and stoichiometric ratios (e.g., 1:1.2 quinoline:piperazine). Microwave-assisted synthesis (e.g., 7 hours at controlled temperatures) can enhance reaction efficiency, as demonstrated in related quinoline derivatives .

Advanced: How can reaction conditions be optimized to minimize side products in the synthesis of this compound?

Answer:

Key optimizations include:

- Catalyst use : Lewis acids like Bi(OTf)₃ (5 mol%) improve regioselectivity in SNAr reactions, reducing byproducts such as di-substituted derivatives .

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to ethanol, as seen in analogous syntheses .

- Temperature control : Microwave irradiation (e.g., 100–120°C) shortens reaction time and improves yield by minimizing thermal degradation .

- Workup protocols : Flash chromatography (e.g., EtOAc/cyclohexane gradients) and recrystallization (e.g., pentane/ethyl acetate) effectively isolate the target compound .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperazine integration. Discrepancies in aromatic proton splitting patterns may indicate regioisomeric impurities .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₄BrN₃) .

- X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing, as applied to structurally similar dihydroquinolines .

Advanced: How should researchers address discrepancies between spectroscopic data and computational modeling results for brominated quinolines?

Answer:

- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts. Discrepancies >0.5 ppm may signal conformational flexibility or solvent effects .

- Dynamic NMR studies : Probe temperature-dependent splitting to identify hindered rotation in piperazine or quinoline moieties .

- Crystallographic analysis : Resolve tautomerism or polymorphism issues, as seen in 1,2-dihydroquinoline derivatives .

Advanced: What is the mechanistic role of the bromo substituent in modulating the biological activity of this compound derivatives?

Answer:

- Electron-withdrawing effects : The bromo group enhances electrophilicity at the quinoline core, facilitating interactions with biological targets (e.g., enzyme active sites) .

- Steric and hydrophobic effects : Bromine’s size and lipophilicity may improve membrane permeability, as observed in structurally related anti-inflammatory quinolines .

- Structure-activity relationship (SAR) studies : Systematic replacement with Cl, F, or NO₂ groups (see ) can quantify bromine’s contribution to binding affinity .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential toxicity .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

Advanced: How can researchers design assays to evaluate the biological activity of this compound derivatives?

Answer:

- Target selection : Prioritize receptors with known quinoline interactions (e.g., serotonin or dopamine receptors) based on piperazine’s pharmacophore role .

- In vitro assays : Use fluorescence polarization for binding affinity or enzymatic inhibition assays (e.g., kinase activity) .

- In vivo models : Assess pharmacokinetics (e.g., bioavailability in rodent models) and toxicity (LD₅₀ studies) .

Advanced: What strategies resolve low yields in cross-coupling reactions involving this compound?

Answer:

- Catalyst optimization : Transition from Pd(PPh₃)₄ to Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) improves coupling efficiency with aryl boronic acids .

- Solvent/base screening : Test DMF with Cs₂CO₃ or toluene with K₃PO₄ to stabilize intermediates .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing decomposition .

Basic: How does the electronic nature of substituents on the quinoline core influence piperazine reactivity?

Answer:

Electron-withdrawing groups (e.g., Br, NO₂) activate the quinoline ring for SNAr with piperazine, while electron-donating groups (e.g., OMe) deactivate it, requiring harsher conditions . For example, 6-bromo derivatives react faster than 6-methoxy analogues in piperazine substitution .

Advanced: How can computational tools predict the metabolic stability of this compound?

Answer:

- ADMET prediction : Software like Schrödinger’s QikProp models logP, CYP450 metabolism, and blood-brain barrier penetration .

- Metabolite identification : Molecular docking with CYP3A4 or CYP2D6 enzymes identifies potential oxidation sites (e.g., piperazine N-methylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.